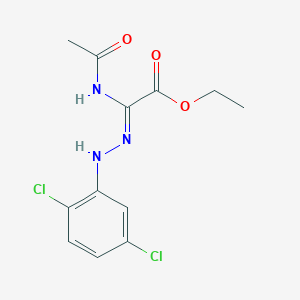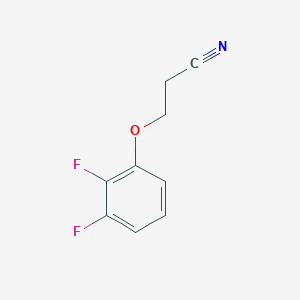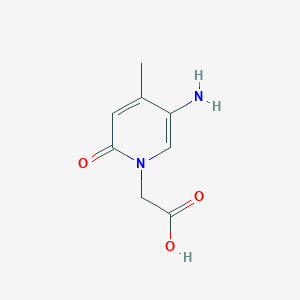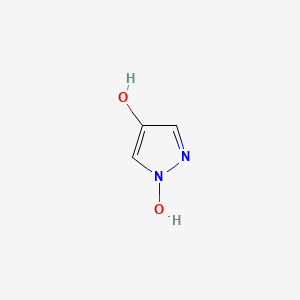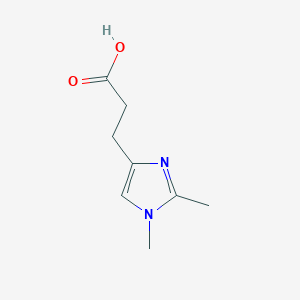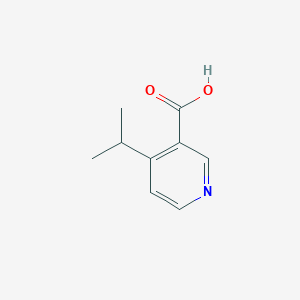
4-Isopropylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropyl group at the 4-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid or its derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 4-isopropylpyridine. This process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure the selective formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-isopropylpyridine-3-carboxylic acid, 4-isopropylpyridine-3-methanol, and other substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Isopropylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinic acid receptors and related signaling pathways. The compound may influence various biochemical processes, including redox reactions and enzyme activities, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nicotinic acid
- 4-Methylnicotinic acid
- 4-Ethylnicotinic acid
- 4-Butylnicotinic acid
Uniqueness
4-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other nicotinic acid derivatives.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-5-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
YSSWBRMMHVLAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


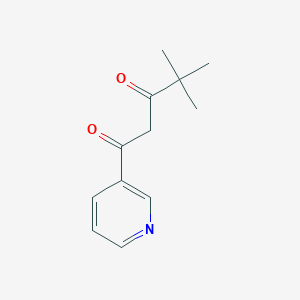
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)
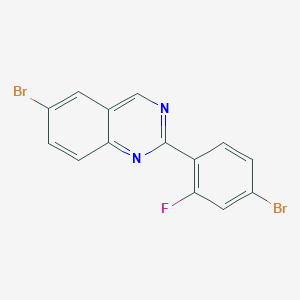
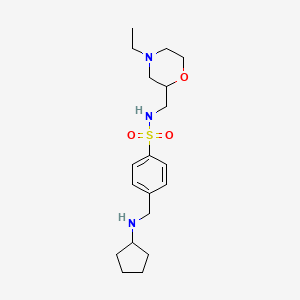
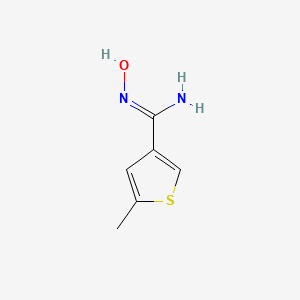
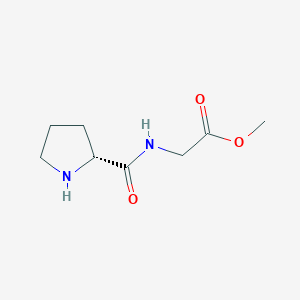
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)

